molecular formula C8H12N2O B14631942 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one CAS No. 55781-91-4

6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one

Cat. No.: B14631942
CAS No.: 55781-91-4
M. Wt: 152.19 g/mol
InChI Key: PFZHRYOZBHISOM-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system containing both pyrazole and diazepine rings. It has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one typically involves the cyclization of appropriate precursors. One common method involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam using borane is then performed, and the resulting amine is protected using a tert-butyloxycarbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable synthesis routes similar to those used in laboratory settings can be adapted for industrial production. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further explored for their biological activities.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one is unique due to its specific ring structure and the potential for selective inhibition of kinases. This makes it a valuable scaffold for the development of new therapeutic agents with targeted biological activities.

Properties

CAS No.

55781-91-4

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one

InChI

InChI=1S/C8H12N2O/c11-8-4-7-9-5-2-1-3-6-10(8)9/h4,7H,1-3,5-6H2

InChI Key

PFZHRYOZBHISOM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=CC(=O)N2CC1

Origin of Product

United States

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